REACTION_SMILES
|
[OH2:43].[P:21]([O:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1)([O:29][c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1)[O:36][c:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1.[c:10]1([NH2:20])[cH:11][cH:12][cH:13][c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]12.[c:1]1([CH2:7][CH2:8][OH:9])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH2:7][CH2:8][NH:20][c:10]2[cH:11][cH:12][cH:13][c:14]3[cH:15][cH:16][cH:17][cH:18][c:19]23)[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(OP(Oc2ccccc2)Oc2ccccc2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cccc2ccccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
c1ccc(CCNc2cccc3ccccc23)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |